molecular formula C7H5BrN4 B079563 1-(4-bromophenyl)-1H-tetrazole CAS No. 57058-01-2

1-(4-bromophenyl)-1H-tetrazole

Cat. No. B079563
CAS RN: 57058-01-2
M. Wt: 225.05 g/mol
InChI Key: SFMSAALWEDCZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)-1H-tetrazole involves the reaction of benzonitrile with sodium azide, followed by cyclization and bromization. The optimal conditions for synthesis include a molar ratio of benzonitrile to sodium azide of 1:1.1, a reaction temperature of 120°C, and a reaction time of 20 hours. Under these conditions, the yield of the product can reach up to 49.1% after cyclization and bromization (Chen Yong-zhou, 2005).

Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)-1H-tetrazole has been studied using various techniques like X-ray diffraction, FT-IR, 1H & 13C NMR, and GC-MS. These studies have helped in understanding the molecular geometry, vibrational frequencies, and the electronic properties of the compound (P. K. Bayannavar et al., 2019).

Scientific Research Applications

  • Synthesis and Characterization :

    • 1-(4-bromophenyl)-1H-tetrazole and related derivatives have been synthesized and characterized, demonstrating their potential in various chemical processes (Yang et al., 2017).
  • Corrosion Inhibition :

    • Tetrazole derivatives, including 5-(4-Bromophenyl)-2H-Tetrazole, have been evaluated as corrosion inhibitors for copper in sulfuric acid, showing significant efficacy (Tan et al., 2019).
  • Catalytic Applications :

    • 1-(4-Bromophenyl)-1H-tetrazole has been used as a ligand in catalytic reactions, such as the Pd(II) catalyzed Heck reaction, demonstrating its utility in organic synthesis (Gupta et al., 2004).
  • Medicinal Chemistry :

    • Tetrazoles, including 1-(4-bromophenyl)-1H-tetrazole, are important in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties, and their presence in FDA-approved drugs (Neochoritis et al., 2019).
  • Photophysical Studies :

    • Novel coumarin-based organic dyes incorporating tetrazole derivatives have been synthesized and studied for their photophysical properties, suggesting applications in photonic and electronic devices (Kumbar et al., 2018).
  • Metal-Organic Coordination Polymers :

    • 4-Substituted tetrazole–benzoate ligands, including 1-(4-bromophenyl)-1H-tetrazole, have been used to construct metal–organic coordination polymers with diverse structures and properties, including luminescence and magnetic behaviors (Sun et al., 2013).

Future Directions

While specific future directions for “1-(4-bromophenyl)-1H-tetrazole” are not available, research into similar compounds is ongoing. For example, newly synthesized pyrazoline derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

1-(4-bromophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMSAALWEDCZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340018
Record name 1-(4-bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-tetrazole

CAS RN

57058-01-2
Record name 1-(4-bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-1H-tetrazole
Reactant of Route 4
1-(4-bromophenyl)-1H-tetrazole
Reactant of Route 5
1-(4-bromophenyl)-1H-tetrazole

Citations

For This Compound
25
Citations
C Wang, Y Li, Z Liu, Z Wang, Z Liu, S Man… - Journal of Enzyme …, 2021 - Taylor & Francis
A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as microtubule destabilizers were designed, synthesised and evaluated for anticancer activity. Based on bioisosterism, …
Number of citations: 11 www.tandfonline.com
C Sambandam, S Dhanavel, M Haridoss… - Journal of …, 2019 - Wiley Online Library
Some novel compounds of bis/monophenyl‐1‐aryl‐1H‐tetrazole‐5‐carboxylate were synthesized by the equimolar reaction between bis/mono‐1‐aryl‐1H‐tetrazole and phenyl …
Number of citations: 1 onlinelibrary.wiley.com
ALIR MODARRESI-ALAM… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
A simple and efficient method for the preparation of 5-arylamino-1H (2H)-tetrazoles (3a-i) and 5-amino-1-ary-1H-tetrazoles (4a-i), with excellent yields and high purity, from secondary …
Number of citations: 78 journals.tubitak.gov.tr
V Khorramabadi, D Habibi… - Green Chemistry Letters …, 2020 - Taylor & Francis
Despite various methods for preparation of tetrazoles, they are suffering from some disadvantages such as low yield, long reaction times and harsh reaction conditions, and there are …
Number of citations: 15 www.tandfonline.com
F Rezaei, MA Amrollahi, R Khalifeh - Inorganica Chimica Acta, 2019 - Elsevier
A New and efficient magnetic nanocatalyst has been fabricated via covalent grafting of an aza-crown ether Cu(II) complex on silica coated iron oxide support. The above mentioned …
Number of citations: 59 www.sciencedirect.com
F Dehghani, AR Sardarian, M Esmaeilpour - Journal of Organometallic …, 2013 - Elsevier
An efficient and general method has been developed for synthesis of 1- and 5-substituted 1H-tetrazoles from nitriles and amines using magnetite nanoparticles immobilized Salen Cu(II) …
Number of citations: 159 www.sciencedirect.com
FAK Khan, Z Zaheer, JN Sangshetti… - Chemical Data Collections, 2018 - Elsevier
Facile one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles 7(a–l) were presented from various aromatic amines, triethyl orthoformate and sodium azide using silver oxide as …
Number of citations: 13 www.sciencedirect.com
F Sarrafioun, S Jamehbozorgi, M Ramezani - Russian Journal of Organic …, 2019 - Springer
A novel magnetic Co nanoparticle catalyst was prepared by coating Fe 3 0 4 magnetic nanoparticles with tetraethyl orthosilicate functionalized with (3-chloropropyl)trimethoxysilane and …
Number of citations: 5 link.springer.com
K Ishihara, K Ishihara, Y Tanaka, T Shioiri, M Matsugi - Tetrahedron, 2022 - Elsevier
Tetrazoles were effectively synthesized from amides using diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate in the presence of aromatic bases. Various amides …
Number of citations: 7 www.sciencedirect.com
M Ariannezhad, D Habibi, S Heydari - Russian Journal of Organic …, 2019 - Springer
New copper nanocatalyst was prepared by coating Fe 3 O 4 magnetic nanoparticles with tetraethyl orthosilicate (TEOS), followed by functionalization with 3-chloropropyl(trimethoxy)…
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.